molecular formula C₃₄H₅₀N₁₀O₆ B1142408 N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am CAS No. 1637756-15-0

N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am

Cat. No.: B1142408
CAS No.: 1637756-15-0
M. Wt: 694.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am is a useful research compound. Its molecular formula is C₃₄H₅₀N₁₀O₆ and its molecular weight is 694.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-L-glutamic acid involves the protection of the amine groups, coupling of the protected amino acids, deprotection of the amine groups, and coupling of the pteridine intermediate with the benzoyl intermediate.", "Starting Materials": [ "2,4-Diamino-6-chloropyrimidine", "N-Boc-L-glutamic acid", "N-Boc-L-lysine", "N-Boc-L-ornithine", "N-Boc-L-aspartic acid", "N-Boc-L-glutamine", "N-Boc-L-alanine", "N-Boc-L-valine", "N-Boc-L-leucine", "N-Boc-L-isoleucine", "N-Boc-L-phenylalanine", "N-Boc-L-tyrosine", "N-Boc-L-tryptophan", "N-Boc-L-serine", "N-Boc-L-threonine", "N-Boc-L-cysteine", "N-Boc-L-methionine", "N-Boc-L-histidine", "N-Boc-L-arginine", "5-Bromo-N-(tert-butoxycarbonyl)pentanamide", "4-(Bromomethyl)benzoic acid", "N,N-Dimethylformamide", "Diisopropylethylamine", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Hydrogen chloride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Protection of the amine groups of 2,4-diamino-6-chloropyrimidine with Boc anhydride and diisopropylethylamine in N,N-dimethylformamide to yield N-Boc-2,4-diamino-6-chloropyrimidine.", "Coupling of N-Boc-2,4-diamino-6-chloropyrimidine with N-Boc-L-lysine, N-Boc-L-ornithine, N-Boc-L-aspartic acid, N-Boc-L-glutamine, N-Boc-L-alanine, N-Boc-L-valine, N-Boc-L-leucine, N-Boc-L-isoleucine, N-Boc-L-phenylalanine, N-Boc-L-tyrosine, N-Boc-L-tryptophan, N-Boc-L-serine, N-Boc-L-threonine, N-Boc-L-cysteine, N-Boc-L-methionine, N-Boc-L-histidine, and N-Boc-L-arginine using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine in N,N-dimethylformamide to yield the corresponding N-Boc-protected amino acid intermediates.", "Protection of the carboxylic acid group of N-Boc-L-glutamic acid with tert-butyl chloroformate and triethylamine in acetonitrile to yield N-Boc-L-glutamic acid tert-butyl ester.", "Coupling of N-Boc-L-glutamic acid tert-butyl ester with N-Boc-L-lysine, N-Boc-L-ornithine, N-Boc-L-aspartic acid, N-Boc-L-glutamine, N-Boc-L-alanine, N-Boc-L-valine, N-Boc-L-leucine, N-Boc-L-isoleucine, N-Boc-L-phenylalanine, N-Boc-L-tyrosine, N-Boc-L-tryptophan, N-Boc-L-serine, N-Boc-L-threonine, N-Boc-L-cysteine, N-Boc-L-methionine, N-Boc-L-histidine, and N-Boc-L-arginine using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine in N,N-dimethylformamide to yield the corresponding N-Boc-protected amino acid intermediates.", "Deprotection of the amine groups of the N-Boc-protected amino acid intermediates with hydrogen chloride in dioxane to yield the corresponding amino acid intermediates.", "Coupling of the pteridine intermediate with the benzoyl intermediate using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine in N,N-dimethylformamide to yield the final compound N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-L-glutamic acid.", "Deprotection of the tert-butyl ester group of the final compound with sodium hydroxide in methanol and subsequent neutralization with sodium bicarbonate and sodium chloride.", "Purification of the final compound by extraction with ethyl acetate and precipitation with water." ] }

CAS No.

1637756-15-0

Molecular Formula

C₃₄H₅₀N₁₀O₆

Molecular Weight

694.82

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.